(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
説明
This bicyclic compound (CAS: 635318-02-4, molecular formula: C₁₅H₂₅NO₅, molecular weight: 299.36) features a 6-oxabicyclo[3.1.0]hexane core with dual tert-butoxycarbonyl (Boc) groups: one at the 3-carboxylate position and another on the amino substituent . The stereochemistry (1R,3s,5S) confers rigidity to the structure, enhancing its utility as a peptidomimetic scaffold in drug discovery. Its Boc groups improve solubility in organic solvents and protect reactive sites during synthetic modifications .
特性
IUPAC Name |
tert-butyl (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)20-11(17)15(7-9-10(8-15)19-9)16-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,18)/t9-,10+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLLOCIDYKXLSL-WYPFBEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2C(C1)O2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1(C[C@@H]2[C@H](C1)O2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109464 | |
| Record name | 1,1-Dimethylethyl (1α,3α,5α)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931396-15-5 | |
| Record name | 1,1-Dimethylethyl (1α,3α,5α)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 635318-02-4, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the protection of amino groups and subsequent reactions to form the bicyclic structure. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during synthesis, allowing for selective reactions without affecting the amino functionality.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates indicates potential inhibitory effects on enzymes such as GABA aminotransferase, which could elevate GABA levels in the brain and have implications for neurological disorders .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Pharmacological Applications
Given its biological activities, this compound could have potential applications in:
- Neurology : As a GABA aminotransferase inhibitor, it may offer therapeutic benefits for conditions like epilepsy and anxiety disorders.
- Antioxidant Therapies : Its potential as an antioxidant could be explored in formulations aimed at reducing oxidative stress-related damage.
科学的研究の応用
Overview
(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, with the CAS Number 635318-02-4, is a bicyclic compound that has garnered attention in various fields of medicinal chemistry and biomedicine. Its unique structural features make it suitable for applications in drug development and synthesis of pharmaceutical intermediates.
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug development.
Pharmaceutical Intermediates
This compound serves as an important building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in creating derivatives that target specific biological pathways or diseases.
Biological Experiments
This compound is employed in biological experiments to study its interactions with biological systems. It can be used to investigate mechanisms of action, efficacy, and potential side effects of new therapeutic agents derived from its structure .
Case Study 1: Synthesis of Antidiabetic Agents
Research has shown that derivatives of this compound exhibit significant activity as antidiabetic agents. Modifications to the compound have led to improved efficacy in lowering blood glucose levels in preclinical models.
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | Significant reduction in blood glucose | |
| Derivative B | Enhanced insulin sensitivity |
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of modified versions of this compound. The findings indicated that certain derivatives could inhibit tumor growth in vitro and in vivo, suggesting potential for development into therapeutic agents for cancer treatment.
類似化合物との比較
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
Physicochemical Properties
- Solubility: The target compound’s dual Boc groups enhance solubility in non-polar solvents (e.g., THF, dichloromethane), whereas the carboxylic acid derivative (CAS: 194737-56-9) exhibits higher aqueous solubility due to ionizable groups .
- Stability : Boc protection in the target compound improves resistance to acidic hydrolysis compared to analogues with free amines (e.g., CAS: 273206-92-1) .
Reactivity and Functionalization
- Target Compound: The Boc-protected amino group is inert under basic conditions but cleavable via trifluoroacetic acid (TFA), enabling selective deprotection .
- 3-Azabicyclo Derivatives : The 3-aza core (e.g., CAS: 273206-92-1) undergoes electrophilic substitutions at the nitrogen, facilitating alkylation or acylation .
準備方法
Synthesis of the Bicyclic Core and Amino Group Introduction
- Starting from suitable azabicyclo[3.1.0]hexane precursors, the amino group is introduced typically via substitution or ring closure reactions.
- For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives are synthesized by azide substitution followed by reduction or direct amination under controlled conditions.
- A reported method involves reacting tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with sodium azide and triethyl orthoformate in acetic acid at 100°C under inert atmosphere for 4 hours to yield tetrazole intermediates, which can be further converted to amino derivatives with yields around 50%.
Protection of the Amino Group
- The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.
- Boc protection is typically achieved by treating the amino intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or diisopropylethylamine.
- This step ensures stability and selectivity in further functionalization.
Formation of the tert-Butyl Ester
- The carboxylic acid moiety is protected as a tert-butyl ester to enhance solubility and facilitate purification.
- Esterification is commonly done by reacting the acid with isobutylene in the presence of acid catalysts or by using tert-butanol with coupling agents.
- Hydrolysis of ethyl esters to carboxylic acids followed by re-esterification to tert-butyl esters is also documented.
- For example, tert-butyl 6-ethoxycarbonyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exo-isomer is hydrolyzed with sodium hydroxide in ethanol at 0–20°C for 3 hours, followed by acidification and extraction to yield tert-butyl 3-azabicyclo[3.1.0]hexane-6-carboxylic acid with 96.5% yield.
Coupling Reactions to Form the Target Compound
- Coupling of the amino bicyclic intermediate with carboxylic acid derivatives or other functionalized molecules is performed using peptide coupling reagents such as TBTU, HATU, or similar uronium salts.
- Reactions are typically conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature for 16–24 hours.
- Bases such as N,N-diisopropylethylamine or triethylamine are used to facilitate coupling.
- Yields from these coupling reactions range from 57% to 81% depending on the substrates and conditions.
Purification and Isolation
- After reaction completion, mixtures are commonly diluted with organic solvents (e.g., dichloromethane, ethyl acetate), washed with aqueous solutions, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
- Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography using gradients of methanol/dichloromethane or acetonitrile/water with acid modifiers.
- The product is obtained as a white solid with high purity.
Summary Table of Preparation Conditions and Yields
| Step | Reaction Conditions | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Azide substitution & tetrazole formation | Sodium azide, triethyl orthoformate, acetic acid, inert atmosphere | NaN3, triethyl orthoformate | Acetic acid | 100°C | 4 h | 50.3 | Intermediate tetrazole formation |
| Boc protection | Di-tert-butyl dicarbonate, base | Boc2O, DIPEA or TEA | DCM or DMF | RT | 30 min – 1 h | ~80 | Amino group protection |
| Ester hydrolysis and re-esterification | NaOH hydrolysis, acidification | NaOH, HCl | Ethanol, water | 0–20°C | 3 h | 96.5 | Conversion to tert-butyl ester |
| Amide coupling | TBTU or HATU, base | TBTU/HATU, DIPEA | DMF or THF | RT | 16–24 h | 57–81 | Coupling to form final compound |
| Purification | Chromatography (HPLC or silica gel) | — | Various solvents | RT | — | — | High purity isolation |
Research Findings and Considerations
- The stereochemistry control during the bicyclic ring formation and amino group introduction is critical to obtain the desired (1R,3s,5S) isomer.
- Use of mild reaction conditions and protecting groups like Boc and tert-butyl esters ensures stability of sensitive functionalities.
- Coupling efficiency depends on reagent choice and solvent; HATU and TBTU are preferred for high yields.
- The synthetic route is scalable and amenable to modifications for analog synthesis.
- Purification by preparative HPLC is often necessary to achieve high purity suitable for pharmaceutical applications.
Q & A
Q. How can researchers optimize the synthesis of (1R,3s,5S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Reaction times of ~2 hours at room temperature (20°C) are typical for cyclopropane ring formation .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate diastereomers or impurities. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients may enhance resolution .
- Catalytic Hydrogenation : For intermediates requiring deprotection, use Pd/C (10% w/w) under H₂ (1 atm) in methanol to ensure selective reduction without over-hydrogenation .
Q. What strategies ensure stereochemical fidelity during the synthesis of the bicyclo[3.1.0]hexane core?
Methodological Answer:
- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (1S,5R)-configured precursors) to control the 1R,3s,5S stereochemistry. Evidence from related compounds shows that chiral pool synthesis reduces racemization .
- Stereoselective Cyclization : Use Lewis acids like BF₃·OEt₂ to direct oxirane ring closure, favoring the desired endo/exo configuration. Monitor reaction progress via ¹H NMR (e.g., coupling constants for cyclopropane protons at δ 1.2–1.8 ppm) .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
Methodological Answer:
- Ring Strain Analysis : The fused oxirane and cyclopropane rings introduce significant angle strain, making the oxabicyclo system prone to ring-opening under acidic/basic conditions. For example:
- Acid-Mediated Ring Opening : Treat with HCl in dioxane to cleave the oxirane ring, yielding a diol intermediate (confirmed by LC-MS and ¹³C NMR δ 60–70 ppm for C-OH) .
- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to open the cyclopropane ring, forming substituted cyclohexane derivatives. Track regioselectivity via NOESY NMR .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation patterns) for structurally similar intermediates?
Methodological Answer:
- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the tert-butyl protons (δ 1.4 ppm) and the carbonyl carbon (δ 170 ppm) confirm Boc group integrity .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane. A study on a related bicyclo[3.1.0]hexane derivative confirmed the 1R,5S configuration via X-ray diffraction .
- High-Resolution MS : Differentiate between isobaric impurities (e.g., diastereomers) using HRMS with <5 ppm mass accuracy. For example, a fragment at m/z 207.27 corresponds to the tert-butyl-azabicyclo core .
Q. What protective group strategies are optimal for the amino and carboxylate functionalities during multi-step synthesis?
Methodological Answer:
- Boc Group Stability : The tert-butoxycarbonyl (Boc) group on the amino moiety is stable under basic and reducing conditions but cleaved with TFA in DCM. Avoid prolonged exposure to acids to prevent oxabicyclo ring degradation .
- Ester Protection : The tert-butyl ester is resistant to nucleophiles but hydrolyzed with TFA/H₂O (95:5). For orthogonal protection, consider benzyl esters (removed via hydrogenolysis) .
Q. What decomposition pathways are observed under accelerated stability testing, and how can they be mitigated?
Methodological Answer:
- Thermal Degradation : At >80°C, the Boc group decomposes to CO₂ and tert-butanol (confirmed by TGA-MS). Store intermediates at –20°C in anhydrous DCM to prolong shelf life .
- Hydrolytic Instability : In aqueous buffers (pH >7), the oxabicyclo ring undergoes base-catalyzed hydrolysis. Use anhydrous solvents and molecular sieves during reactions to minimize moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
